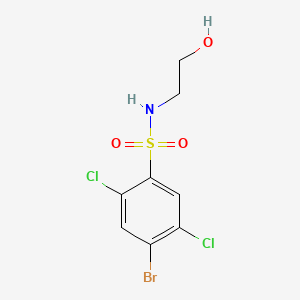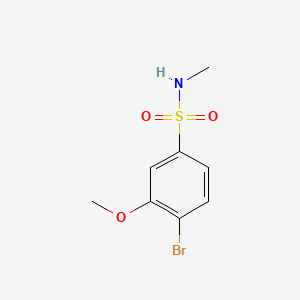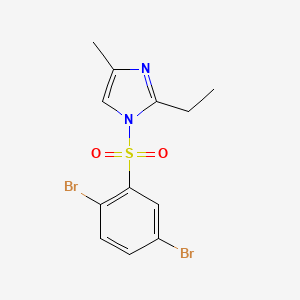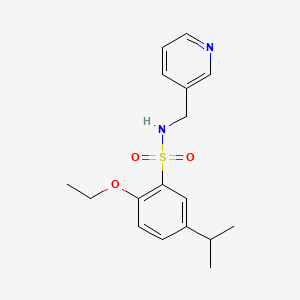
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide, also known as BDCM, is a widely used chemical in scientific research. BDCM is a halogenated disinfection byproduct (DBP) that is formed when chlorine is used to disinfect water. The chemical structure of BDCM is similar to that of other DBPs, such as bromodichloromethane (BDCM) and dibromochloromethane (DBCM), which are also formed during water disinfection.
作用机制
The mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it is believed that 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide causes toxicity by forming reactive intermediates that can damage DNA and proteins. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can also cause oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidants in cells.
Biochemical and Physiological Effects:
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to cause a variety of biochemical and physiological effects in cells and animals. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to induce genotoxicity by causing DNA strand breaks and mutations. It has also been shown to cause oxidative stress by generating ROS and depleting antioxidants in cells. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to cause inflammation by activating immune cells and releasing pro-inflammatory cytokines. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has also been shown to cause cytotoxicity by inducing cell death.
实验室实验的优点和局限性
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a widely used chemical in scientific research due to its ability to induce genotoxicity, oxidative stress, and inflammation. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, the use of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide in lab experiments is limited by its toxicity and potential health hazards. Proper safety precautions should be taken when handling 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide, and its use should be restricted to experienced researchers who have the necessary training and expertise.
未来方向
There are several future directions for research on 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to study the long-term effects of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide exposure on human health. Another direction is to investigate the mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide and its role in the development of cancer and other diseases. Further research is also needed to identify safer disinfection methods that do not produce harmful DBPs like 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. Finally, more research is needed to develop effective treatments for 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide toxicity and related diseases.
Conclusion:
In conclusion, 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a widely used chemical in scientific research that has been shown to induce genotoxicity, oxidative stress, and inflammation. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, its use in lab experiments is limited by its toxicity and potential health hazards. Future research on 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide should focus on identifying safer disinfection methods, studying the long-term effects of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide exposure on human health, and developing effective treatments for 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide toxicity and related diseases.
合成方法
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can be synthesized by reacting 2,5-dichlorobenzenesulfonamide with bromoacetaldehyde diethyl acetal in the presence of a base. The reaction yields 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide as the main product. The synthesis of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is relatively easy and can be carried out in a laboratory setting.
科学研究应用
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is widely used in scientific research to study the effects of DBPs on human health and the environment. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to induce genotoxicity and cytotoxicity in human cells. It has also been shown to cause oxidative stress and inflammation in animal models. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is also used as a model compound to study the toxicity of other halogenated DBPs.
属性
IUPAC Name |
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2NO3S/c9-5-3-7(11)8(4-6(5)10)16(14,15)12-1-2-13/h3-4,12-13H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKINOEOHIANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(hydroxymethyl)propyl]-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B602912.png)
![2,5-dibromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602914.png)
![N-[3-(diethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B602916.png)


![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)


![4,5-dichloro-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B602927.png)
![5-bromo-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B602929.png)
![4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzenesulfonamide](/img/structure/B602930.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)
![4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602933.png)
